molecular formula C32H20AlClN8O12S4 B14083637 Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-

Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-

Cat. No.: B14083637
M. Wt: 899.2 g/mol
InChI Key: GTIFAXYUIOJIQI-UHFFFAOYSA-M
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Description

AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID: is a synthetic dye belonging to the phthalocyanine family. It is known for its high molar absorption coefficient in the red part of the spectrum, making it an effective photosensitizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID typically involves the reaction of phthalic anhydride with urea and a metal salt, such as aluminum chloride, under high-temperature conditions. The resulting phthalocyanine complex is then sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing its water solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID in photodynamic therapy involves the absorption of light, which activates the compound. The activated photosensitizer then generates reactive oxygen species (ROS), leading to cell membrane damage and cell death. This process is particularly effective in targeting cancer cells, which are more susceptible to oxidative stress .

Comparison with Similar Compounds

Uniqueness: AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID stands out due to its high molar absorption coefficient in the red spectrum, making it highly effective in deep tissue penetration for photodynamic therapy. Its water solubility, due to the sulfonic acid groups, also enhances its applicability in biological systems .

Properties

Molecular Formula

C32H20AlClN8O12S4

Molecular Weight

899.2 g/mol

IUPAC Name

aluminum;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene-6,15,24,33-tetrasulfonic acid;chloride

InChI

InChI=1S/C32H20N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12,33,36-37,39H,(H4-,35,38,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1

InChI Key

GTIFAXYUIOJIQI-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=C5C=CC(=CC5=C(N4)NC6=C7C=CC(=CC7=C([N-]6)NC8=C9C=CC(=CC9=C(N8)N=C2[N-]3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Al+3].[Cl-]

Origin of Product

United States

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